REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11](O)(=[O:13])=[O:12])=[C:7]([O:15][CH3:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:18]>ClC(Cl)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([Cl:18])(=[O:13])=[O:12])=[C:7]([O:15][CH3:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
30
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)O)OC
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was purified by automated silica gel column chromatography (Biotage®)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes (0 to 50% v/v over 400 mL gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.45 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |